molecular formula C18H19Cl2N3O B1207795 Loxapine hydrochloride CAS No. 54810-23-0

Loxapine hydrochloride

Cat. No. B1207795
CAS RN: 54810-23-0
M. Wt: 364.3 g/mol
InChI Key: JSXBVMKACNEMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxapine is an antipsychotic used in psychiatry for over 40 years with a well-established profile . It is a dibenzoxazepine tricyclic antipsychotic agent, available for oral, intramuscular, and inhalatory administration . It is primarily used in the treatment of schizophrenia . The medicine is a member of the dibenzoxazepine class and structurally very similar to clozapine .


Molecular Structure Analysis

Loxapine has a complex molecular structure. Its IUPAC name is 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine . The molecular formula of Loxapine Hydrochloride is C18H19Cl2N3O .


Physical And Chemical Properties Analysis

Loxapine is a dibenzoxazepine compound . Its average molecular weight is 327.808 g/mol . Unfortunately, the available literature does not provide more detailed physical and chemical properties of Loxapine hydrochloride.

Scientific Research Applications

Disposition and Metabolism in Brain Regions

Loxapine, an antipsychotic drug, is metabolized into several active metabolites with different pharmacological properties. A study by Wong, Wo, and Zuo (2012) developed a method for quantifying loxapine and its metabolites in rat brain tissues, plasma, and cerebrospinal fluid (CSF). This method facilitates both preclinical and clinical investigations into the roles of loxapine and its metabolites in neurotherapeutics (Wong, Wo, & Zuo, 2012).

Quantification in Human Plasma

Meng et al. (2017) developed a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine loxapine and its metabolites in human plasma. This method aids in supporting clinical development by addressing challenges like poor chromatography and inadequate sensitivity (Meng et al., 2017).

Efficacy in Treating Agitation

Popovic, Nuss, and Vieta (2015) highlighted that loxapine's antipsychotic efficacy is similar to other typical or atypical antipsychotics. Inhaled loxapine was developed for acute treatment in agitation associated with schizophrenia or bipolar disorder, offering an innovative and rapid option (Popovic, Nuss, & Vieta, 2015).

Inhalation Powder for Bipolar Disorder or Schizophrenia

Keating (2013) reviewed the use of loxapine inhalation powder (Adasuve®) for acute treatment of agitation in patients with bipolar disorder or schizophrenia. This method of delivery achieves rapid plasma concentrations and is generally well-tolerated, representing a novel treatment option for acute agitation (Keating, 2013).

Clinical Trials and Pharmacometric Analysis

Dong et al. (2017) explored loxapine for inhalation in pediatric studies. They developed a clinical trial protocol to support a Phase I pharmacokinetic study in children and adolescents. This work indicates how modeling and simulation can assist in designing clinical trials for safe and effective doses in younger populations (Dong et al., 2017).

Safety and Efficacy in Agitation Treatment

Currier and Walsh (2013) reviewed the safety and efficacy of inhaled loxapine in healthy patients and those with pulmonary compromise. Their review discusses the limitations of the current evidence base and necessary safeguards for use in psychiatric acute care settings (Currier & Walsh, 2013).

Pharmacokinetics in Healthy Volunteers

Spyker, Munzar, and Cassella (2010) conducted a randomized, double-blind, placebo-controlled, dose escalation study to determine the pharmacokinetic characteristics of inhaled loxapine aerosol in healthy volunteers. Their findings indicate that inhalation represents a safe, well-tolerated means for rapidly achieving therapeutic plasma concentrations of loxapine (Spyker, Munzar, & Cassella, 2010).

Comparing Loxapine with Clozapine

Shrestha et al. (2021) discussed the importance of loxapine in psychiatric disorders when clozapine is not effective. They presented a case series highlighting loxapine's role in controlling psychotic symptoms and improving medication compliance (Shrestha et al., 2021).

Systematic Review in Schizophrenic Patients

Halim and Puri (2021) conducted a systematic review on loxapine, exploring its use in neuroleptic disorders. They highlighted the need for rapid-acting treatments with better patient tolerance and compliance (Halim & Puri, 2021).

Overview of Loxapine Inhalation for Rapid Tranquillization

Parker (2014) provided an overview of loxapine's recent licensing in the UK for managing agitation in adults with schizophrenia or bipolar affective disorder. This article helps consider its place in regular clinical practice (Parker, 2014).

Rapid Acute Treatment in Schizophrenia

Lesem et al. (2011) evaluated inhaled loxapine as a rapid-acting, non-injection, acute treatment for agitation in schizophrenia. Their study found that inhaled loxapine provided rapid improvement in agitated patients with psychotic disorders (Lesem et al., 2011).

Efficacy and Safety in Schizophrenia and Bipolar Disorder

San et al. (2018) compared the efficacy and safety of inhaled loxapine with intramuscular antipsychotic aripiprazole in acutely agitated patients with schizophrenia or bipolar I disorder. Their findings supported inhaled loxapine as a first-line option for managing acute agitation (San et al., 2018).

Pharmacokinetics and Smoking Effects

Takahashi et al. (2014) investigated the effects of smoking on the pharmacokinetics of inhaled loxapine. Their study concluded that inhaled loxapine does not require dosage adjustment based on smoking behavior (Takahashi et al., 2014).

Safety And Hazards

Loxapine can temporarily lower the number of white blood cells in your blood, increasing the chance of getting an infection . It’s important to avoid people with infections while taking this medication . In handling the compound, one should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBVMKACNEMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1977-10-2 (Parent)
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70203304
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxapine hydrochloride

CAS RN

54810-23-0
Record name Loxapine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOXAPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxapine hydrochloride
Reactant of Route 2
Reactant of Route 2
Loxapine hydrochloride
Reactant of Route 3
Reactant of Route 3
Loxapine hydrochloride
Reactant of Route 4
Reactant of Route 4
Loxapine hydrochloride
Reactant of Route 5
Reactant of Route 5
Loxapine hydrochloride
Reactant of Route 6
Loxapine hydrochloride

Citations

For This Compound
64
Citations
TA Wittkopp - The Journal of Clinical Psychiatry, 1978 - europepmc.org
In an open study of 4-weeks duration, both an oral liquid concentrate formulation of loxapine hydrochloride (LOXITANE C) and capsules of loxapine succinate (LOXITANE) were …
Number of citations: 3 europepmc.org
SA Al-Suwayeh - 1997 - search.proquest.com
… oral concentrate as loxapine hydrochloride 25 mg/ml and c) intramuscular injection as loxapine hydrochloride 50 mg/ml where each ml contains loxapine hydrochloride equivalent to 50 …
Number of citations: 1 search.proquest.com
JL Thomas - Current Therapeutic Research, 1979 - psycnet.apa.org
… Administered loxapine succinate capsules and/or loxapine hydrochloride oral liquid concentrate (10–250 mg/day for 4 wks) to 17 young adults with an initial acute schizophrenic …
Number of citations: 4 psycnet.apa.org
JR DePaulo Jr, FJ Ayd Jr - Psychosomatics, 1982 - Elsevier
The authors review the accumulated clinical experience with loxapine, with particular emphasis on the more recent literature. Indications, dosage, and pharmacokinetics are discussed …
Number of citations: 18 www.sciencedirect.com
RH Howland - Journal of Psychosocial Nursing and Mental …, 2012 - journals.healio.com
… Loxapine hydrochloride is an FDA-approved IM formulation that has been shown to be effective for treating acute agitation in older studies (Dubin & Weiss, 1986). …
Number of citations: 2 journals.healio.com
DER VAN - 1978 - pascal-francis.inist.fr
EFFICACY OF LOXAPINE HYDROCHLORIDE INTRAMUSCULAR (LOXITANE-IM) IN ACUTE SCHIZOPHRENIA. … EFFICACY OF LOXAPINE HYDROCHLORIDE …
Number of citations: 0 pascal-francis.inist.fr
KA Theesen, JE Wilson, DW Newton… - American Journal of …, 1981 - academic.oup.com
The visual compatibility of lithium citrate syrup (1.6 meq Li + /ml) in mixtures with each of 10 neuroleptic drug solutions or concentrates was studied. Lithium citrate syrup (5 or 10 ml) was …
Number of citations: 9 academic.oup.com
CE Coffey, J Lucke, RD Weiner, AD Krystal, M Aque - Biological psychiatry, 1995 - Elsevier
We measured initial seizure threshold by means of a structured stimulus dosage titration procedure in a clinical sample of 111 depressed patients undergoing brief-pulse, …
Number of citations: 200 www.sciencedirect.com
C Sauder, P Porterfield, KF Shalansky… - American journal of …, 1999 - academic.oup.com
The Therapy Consultation section provides brief advice, in question-and-answer format, on how to handle specific drugtherapy problems. Readers are invited to submit questions, which …
Number of citations: 3 academic.oup.com
CD VANDERVELDE - CURRENT …, 1978 - … INC 245 WEST 17TH STREET, NEW …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.